
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a vital role in the development and activation of B cells, which are a type of white blood cell that is responsible for producing antibodies.
Scientific Research Applications
1. Applications in Transfer Hydrogenation
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been utilized in the base-free transfer hydrogenation of ketones. The study by Ruff et al. (2016) in "Organometallics" demonstrated that these derivatives, along with similar compounds, can effectively catalyze the transfer hydrogenation of a variety of ketones, including aryl, diaryl, and α,β-unsaturated ketones under air and without the need for basic additives or halide abstractors. This research opens avenues for the use of such compounds in catalysis under environmentally friendly conditions (Ruff, Kirby, Chan, & O'Connor, 2016).
2. Role in Synthesis and Antimicrobial Activity
N-pyridin-3-yl-benzenesulfonamide and its derivatives have been synthesized and tested for their antimicrobial properties. A study by Ijuomah et al. (2022) in "Earthline Journal of Chemical Sciences" showed that these compounds exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. The synthesis process involved reacting benzene sulfonyl chloride with 3-aminopyridine, leading to a high yield of the sulfonamide compound. This research indicates the potential of such compounds in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
3. Utility in Metal Coordination
The derivatives of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide have been explored for their potential as ligands in metal coordination. Jacobs et al. (2013) in "Acta Crystallographica Section C" reported on the molecular and supramolecular structures of such derivatives, showing their suitability for forming hydrogen-bonded dimers, supramolecular layers, and linear chains. This research is significant for understanding the structural properties of these compounds in coordination chemistry and their potential applications in designing metal-organic frameworks and other coordination complexes (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-4-6-14(7-5-13)26(23,24)21-12-8-10-22(11-12)15-3-1-2-9-20-15/h1-7,9,12,21H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDYARGQWLOXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
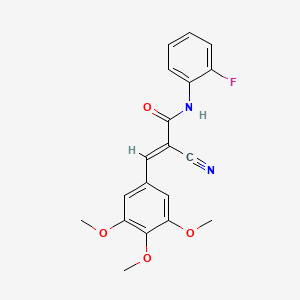
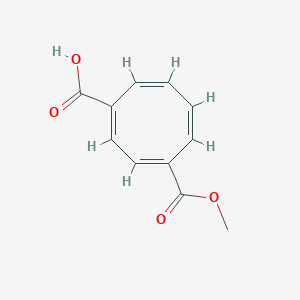
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)
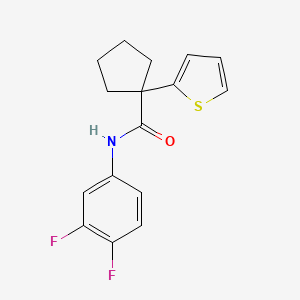

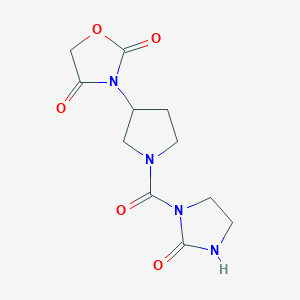
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
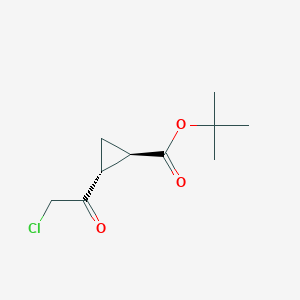
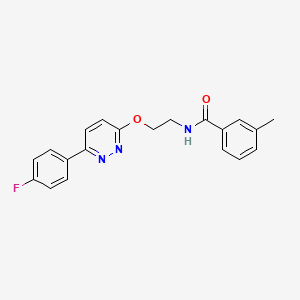
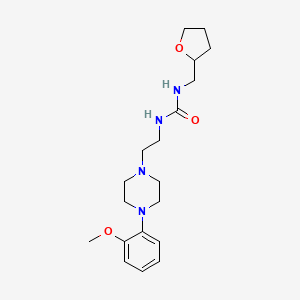
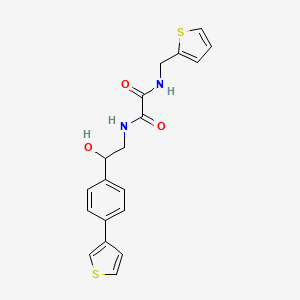
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)
methanone](/img/structure/B2654120.png)